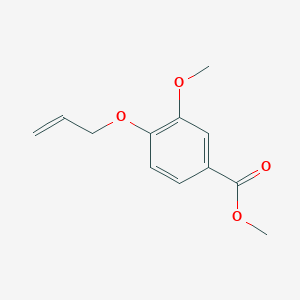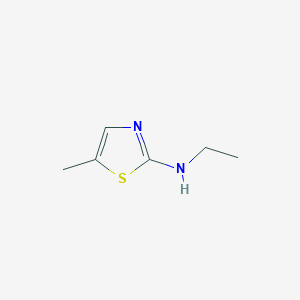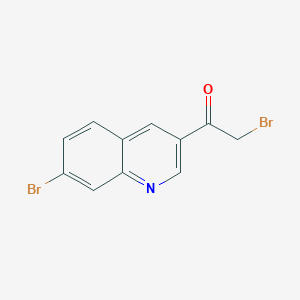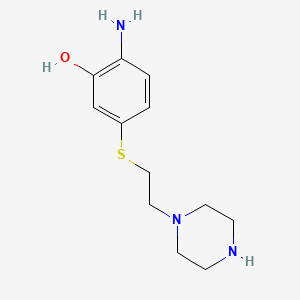
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is a compound that features a phenol group substituted with an amino group and a piperazine moiety linked via an ethylsulfanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperazine derivative. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the halogenated aromatic ring .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives.
Applications De Recherche Scientifique
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety can interact with receptor sites, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(2-piperazin-1-ylethylthio)phenol
- 2-Amino-5-(2-piperidin-1-ylethylsulfanyl)phenol
- 2-Amino-5-(2-morpholin-1-ylethylsulfanyl)phenol
Uniqueness
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is unique due to the presence of both an amino group and a piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H19N3OS |
|---|---|
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
2-amino-5-(2-piperazin-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C12H19N3OS/c13-11-2-1-10(9-12(11)16)17-8-7-15-5-3-14-4-6-15/h1-2,9,14,16H,3-8,13H2 |
Clé InChI |
GSWSSKFVANGUQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCSC2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


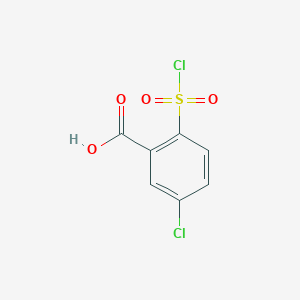
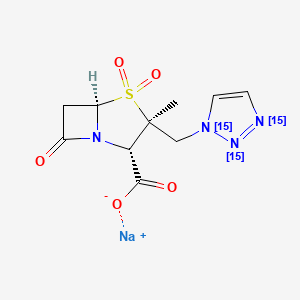
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
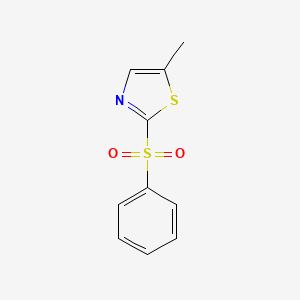
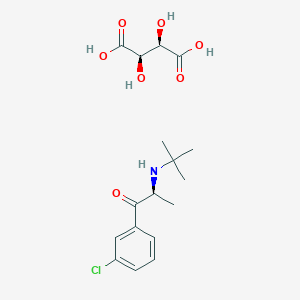
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
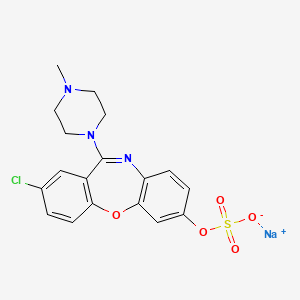
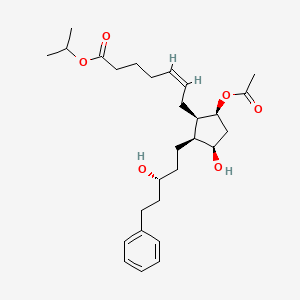
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
